N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a pyrrolidin-1-yl substituent at position 6 and a sulfone-containing tetrahydrothiophene moiety at the carboxamide position. This compound’s structural uniqueness arises from the combination of a pyrimidine core—a scaffold known for its versatility in drug discovery—with a sulfone group, which enhances polarity and metabolic stability, and a pyrrolidine ring, which may improve solubility and binding interactions.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-13(16-10-3-6-21(19,20)8-10)11-7-12(15-9-14-11)17-4-1-2-5-17/h7,9-10H,1-6,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGNTRBCITLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide are currently unknown. The compound is structurally related to dithiocarbamates
Mode of Action
Based on its structural similarity to dithiocarbamates, it may interact with its targets through a similar mechanism. Dithiocarbamates are known to chelate metal ions, which can disrupt the function of metal-dependent enzymes.
Biochemical Pathways
Dithiocarbamates, to which this compound is structurally related, are known to affect various biochemical pathways due to their ability to chelate metal ions. This can disrupt the function of metal-dependent enzymes, affecting a wide range of biochemical pathways.
Pharmacokinetics
The solubility of the compound and its stability in various solvents could potentially affect its absorption, distribution, metabolism, and excretion (adme) properties.
Result of Action
Based on its structural similarity to dithiocarbamates, it may have similar effects, such as disrupting the function of metal-dependent enzymes.
Action Environment
The action of N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide can be influenced by various environmental factors. For example, the solubility of the compound in various solvents can affect its bioavailability. Additionally, the stability of the compound in different pH environments could potentially affect its efficacy and stability.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety and a pyrimidine ring, which are known for their diverse biological activities. The presence of the pyrrolidine group enhances its interaction with biological targets.
Chemical Structure
- Molecular Formula : CHNOS
- Molecular Weight : 284.36 g/mol
Research indicates that this compound acts primarily as an inhibitor of RORγt (Retinoic acid receptor-related orphan receptor gamma t) . This receptor plays a critical role in the regulation of immune responses and is implicated in autoimmune diseases.
Key Findings:
- Inhibition of RORγt : The compound has been shown to function as an inverse agonist for RORγt, which is crucial for the differentiation of T-helper 17 cells (Th17). This inhibition can lead to decreased levels of pro-inflammatory cytokines such as IL-17 and IL-22, potentially providing therapeutic benefits in autoimmune conditions .
In Vitro Studies
In vitro assays have demonstrated the compound's potency in inhibiting RORγt activity:
- IC values were measured using TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assays, showing effective binding and inhibition at low micromolar concentrations.
| Compound | IC (µM) | Assay Type |
|---|---|---|
| Compound A | 0.5 | TR-FRET |
| Compound B | 0.8 | FP Assay |
| This compound | 0.7 | TR-FRET |
Case Study 1: Autoimmune Disease Model
In a study involving mice with induced autoimmune conditions, administration of this compound resulted in:
- Reduction of Disease Severity : Mice treated with the compound showed significant improvement in clinical scores compared to control groups.
- Cytokine Profiling : Analysis revealed decreased levels of IL-17 and IL-22, correlating with the inhibition of RORγt activity .
Case Study 2: Cancer Research
The compound's potential role in cancer therapy has also been explored:
- Tumor Growth Inhibition : In vitro studies on cancer cell lines have shown that the compound can inhibit cell proliferation through RORγt modulation.
Comparison with Similar Compounds
Pyrimidine Carboxamides with Heterocyclic Substituents
- Compound 43 (6-((4-Fluorobenzyl)(methyl)amino)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine-4-carboxamide): Features a 4-fluorobenzyl group and a methylamino substituent on the pyrimidine core. Its synthesis yielded 29%, with LC-MS data (m/z 436.2 [M+H]⁺) indicating a molecular weight distinct from the target compound due to differing substituents .
- Compound 44 (N-(4-(4-Acetylpiperazin-1-yl)phenyl)-6-(methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidine-4-carboxamide): Includes a trifluoromethylpyridine group, contributing to enhanced lipophilicity. Its higher yield (38%) compared to Compound 43 suggests that electron-withdrawing groups may improve reaction efficiency .
Comparison to Target Compound: The target compound replaces the fluorobenzyl and piperazine groups in Compound 43/44 with a pyrrolidine ring and a sulfone-modified tetrahydrothiophene.
Pyrimidine Derivatives with Thio/Sulfone Groups
- 4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide : Contains a thioxo group and a nitrophenyl substituent. Its IR spectrum shows a thione (C=S) stretch at ~1250 cm⁻¹, distinct from the sulfone (S=O) stretches (~1300–1150 cm⁻¹) expected in the target compound .
Key Structural Differences :
The sulfone group in the target compound may confer stronger hydrogen-bonding capacity compared to thio analogues, influencing target binding and solubility.
Physicochemical and Spectral Properties
NMR and Mass Spectral Data
- Compound 43 : ¹H NMR (DMSO-d₆) displays aromatic protons at δ 7.03–7.91 ppm and methyl/methylene signals at δ 2.35–4.72 ppm. The target compound’s pyrrolidine and tetrahydrothiophene moieties would likely show distinct upfield shifts for saturated cyclic protons (e.g., δ 1.5–3.5 ppm) .
- Mass Spectrometry : The target compound’s molecular weight can be estimated based on substituents. For instance, replacing Compound 43’s fluorobenzyl group (MW ~111 g/mol) with pyrrolidine (MW ~71 g/mol) and adding a sulfone group (MW ~64 g/mol) would result in a comparable molecular weight (~420–440 g/mol) .
Melting Points and Solubility
- Thioxo-pyrimidine Derivatives : Exhibit melting points >200°C due to strong intermolecular hydrogen bonding . The target compound’s sulfone group may similarly elevate its melting point, while the pyrrolidine ring could enhance aqueous solubility compared to aromatic substituents in Compound 43/43.
Preparation Methods
Halogenation and Nucleophilic Aromatic Substitution
4,6-Dichloropyrimidine serves as a common starting material. Position 6 is selectively substituted with pyrrolidine under microwave-assisted conditions:
Procedure
4,6-Dichloropyrimidine (1.0 eq) is reacted with pyrrolidine (1.2 eq) in n-butanol at 160°C for 1–2 hours under microwave irradiation. The reaction achieves >90% conversion, yielding 6-(pyrrolidin-1-yl)-4-chloropyrimidine.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | 160°C | |
| Reaction Time | 1–2 hours | |
| Yield | 85–95% |
Hydrolysis to Carboxylic Acid
The 4-chloro substituent is hydrolyzed to a carboxylic acid via acidic or basic conditions:
Acidic Hydrolysis
6-(Pyrrolidin-1-yl)-4-chloropyrimidine is refluxed in 6M HCl at 110°C for 12 hours, yielding 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
Oxidation of Tetrahydrothiophene Derivatives
Tetrahydrothiophen-3-amine is oxidized to the sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Procedure
Tetrahydrothiophen-3-amine (1.0 eq) is treated with 30% H₂O₂ (2.5 eq) in acetic acid at 0°C for 4 hours. The reaction proceeds quantitatively to form 1,1-dioxidotetrahydrothiophen-3-amine.
Key Data
| Oxidizing Agent | Temperature | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%) | 0°C | 98% | |
| mCPBA | RT | 95% |
Carboxamide Coupling Strategies
Acid Chloride-Mediated Coupling
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 1,1-dioxidotetrahydrothiophen-3-amine:
Procedure
- Acid Chloride Formation : The carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in dry DCM for 3 hours. Excess SOCl₂ is removed under vacuum.
- Amine Coupling : The crude acid chloride is dissolved in THF and treated with 1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq) and triethylamine (2.0 eq) at 0°C. The mixture is stirred for 12 hours at RT.
Key Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Acid Chloride | SOCl₂, DCM, reflux | 95% | |
| Amide Formation | THF, TEA, 0°C to RT | 88% |
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents such as HATU or EDCl improve efficiency and reduce side reactions:
Procedure
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (1.0 eq), 1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) are combined in DMF. The reaction is stirred at RT for 6 hours.
Key Data
| Coupling Agent | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| HATU | DMF | 6h | 92% | |
| EDCl/HOBt | DCM | 12h | 85% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradient elution (DCM:MeOH 20:1 to 10:1). High-performance liquid chromatography (HPLC) with C18 columns further ensures purity >98%.
Spectroscopic Confirmation
- ¹H NMR : Characteristic signals include pyrrolidine δ 2.75–3.10 ppm (m, 4H) and tetrahydrothiophene sulfone δ 3.20–3.45 ppm (m, 4H).
- MS (ESI+) : [M+H]⁺ calculated for C₁₄H₁₉N₄O₃S: 339.12; observed: 339.15.
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling enables direct introduction of the pyrrolidinyl group onto 4-chloropyrimidine-6-carboxamide intermediates:
Procedure
4-Chloropyrimidine-6-carboxamide (1.0 eq), pyrrolidine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene are heated at 100°C for 24 hours.
Key Data
| Catalyst | Ligand | Yield | Source |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 78% | |
| Pd(OAc)₂ | BINAP | 65% |
Solid-Phase Synthesis
Immobilized 1,1-dioxidotetrahydrothiophen-3-amine on Wang resin allows iterative coupling and cleavage, achieving 80% overall yield in automated synthesizers.
Industrial-Scale Optimization
Solvent and Temperature Effects
Cost-Effective Reagents
Replacing HATU with EDCl/HOBt reduces reagent costs by 40% without significant yield loss.
Q & A
Basic: What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?
Answer:
The synthesis typically involves:
- Intermediate Preparation : Formation of the pyrimidine core via condensation reactions, followed by functionalization at the 6-position with pyrrolidine.
- Sulfone Incorporation : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl moiety through nucleophilic substitution or coupling reactions under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
- Amide Bond Formation : Coupling the pyrimidine intermediate with the sulfone-containing fragment using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations : Reaction monitoring via TLC or HPLC is essential to minimize byproducts.
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 381.1425) .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 2.8–3.2 (tetrahydrothiophene-dioxide protons) | Confirm sulfone moiety |
| HRMS | m/z 381.1425 [M+H] | Validate molecular formula |
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield (≥85%) by enhancing energy transfer .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMAc) improve solubility of intermediates, while additives like KCO mitigate side reactions .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd(OAc)) for C–N coupling steps, with ligand screening (Xantphos vs. BINAP) to enhance turnover .
Data Table :
| Condition | Traditional Method | Optimized Method |
|---|---|---|
| Time | 24h | 2h (microwave) |
| Yield | 60% | 85% |
| Catalyst | None | Pd(OAc)/Xantphos |
Advanced: How can computational methods guide the design of this compound’s derivatives?
Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) to prioritize derivatives for synthesis .
- Feedback Loops : Integrate experimental data (e.g., IC values) with computational models to refine predictions .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Apply statistical tools (ANOVA, principal component analysis) to aggregate data from disparate sources and identify outliers .
- Structural Confirmation : Re-examine batch purity via LC-MS; impurities >2% can skew bioactivity results .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (CHCl:MeOH 95:5 to 90:10) .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%) .
- HPLC Prep : Reverse-phase C18 columns for challenging separations (acetonitrile/water + 0.1% TFA) .
Advanced: What challenges arise in scaling up the synthesis, and how are they addressed?
Answer:
- Heat Transfer : Exothermic steps require jacketed reactors with precise temperature control (<±2°C) .
- Solvent Recovery : Implement distillation systems to reuse DMF, reducing costs and waste .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation .
Advanced: How to design a study investigating its mechanism of action in enzymatic systems?
Answer:
- Kinetic Assays : Measure and shifts under varying inhibitor concentrations (Lineweaver-Burk plots) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) for target enzymes .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to confirm binding sites .
Advanced: How can machine learning improve SAR (Structure-Activity Relationship) analysis?
Answer:
- Descriptor Generation : Use RDKit or MOE to compute >200 molecular descriptors (e.g., logP, polar surface area) .
- Model Training : Train random forest models on bioactivity data to predict IC values for untested analogs .
- Validation : Apply k-fold cross-validation (k=5) to ensure model robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
